molecular formula C6H11NO3 B1424398 Methyl 2-amino-2-(oxetan-3-yl)acetate CAS No. 394653-40-8

Methyl 2-amino-2-(oxetan-3-yl)acetate

Cat. No.: B1424398
CAS No.: 394653-40-8
M. Wt: 145.16 g/mol
InChI Key: PEBXHAVHVOZWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(oxetan-3-yl)acetate is a small-molecule compound featuring a strained four-membered oxetane ring and an amino-acetate backbone. Its molecular formula is C₈H₁₃NO₇ when combined with oxalic acid (as a 2:1 salt; CAS 1638759-46-2) . The free base form has a molecular weight of 235.2 g/mol and is often utilized in medicinal chemistry as a peptidomimetic module due to the oxetane ring’s ability to enhance metabolic stability and bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXHAVHVOZWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703906, DTXSID401294808
Record name Methyl amino(oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl α-amino-3-oxetaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394653-41-9, 394653-44-2, 394653-40-8
Record name (+)-Methyl α-amino-3-oxetaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394653-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Methyl α-amino-3-oxetaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394653-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl amino(oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl α-amino-3-oxetaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-(oxetan-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 2-amino-2-(oxetan-3-yl)acetate is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural features, particularly the oxetane ring. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO3C_6H_{11}NO_3 and a molecular weight of approximately 145.16 g/mol. The presence of the oxetane ring contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, typically involving multi-step reactions that introduce the oxetane structure and amino functionalities .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxetane ring and amino group facilitate the formation of hydrogen bonds, allowing the compound to modulate enzyme activity effectively. This interaction can lead to alterations in metabolic pathways, making it a candidate for further pharmacological studies .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Interaction : The compound has been studied for its potential to inhibit specific enzymes, impacting various biological processes.
  • Cellular Effects : Preliminary studies suggest that it may influence cell viability and proliferation in different cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit specific enzymes
CytotoxicityEffects on cell viability in cancer cell lines
Metabolic PathwaysInteraction with metabolic pathways

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can interact with enzymes involved in metabolic pathways. For instance, its ability to modulate glycogen synthase kinase (GSK)-3β activity has been explored, indicating potential implications in neurodegenerative diseases such as Alzheimer's .
  • Cytotoxicity Assessments : A study evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HepG2) showed minimal cytotoxicity at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .
  • Mechanistic Insights : The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the oxetane moiety may undergo ring-opening reactions, leading to reactive intermediates that interact with biomolecules .

Future Directions

Given its unique structure and promising biological activity, further research is warranted to explore:

  • Pharmacokinetics : Understanding how this compound behaves in biological systems will be crucial for its development as a therapeutic agent.
  • Expanded Biological Testing : Investigating its effects across a broader range of biological targets and conditions could unveil new therapeutic avenues.

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 2-amino-2-(oxetan-3-yl)acetate and related compounds.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes Reference IDs
This compound C₆H₁₁NO₃ 159.18 (free base) Oxetane ring, free amino group, methyl ester Used in peptidomimetics; enhances metabolic stability and solubility.
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate C₁₁H₁₉NO₅ 245.27 Boc-protected amino group, oxetane ring Improved stability for solid-phase synthesis; reduced reactivity during coupling steps.
Ethyl 2-amino-2-(oxolan-3-yl)acetate C₇H₁₃NO₃ 159.18 Oxolane (tetrahydrofuran) ring, ethyl ester Reduced ring strain compared to oxetane; lower metabolic stability.
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 231.68 Aromatic (methoxyphenyl) substituent Enhanced π-π stacking in target binding; used in CNS drug discovery.
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate C₉H₁₇NO₃ 187.24 tert-Butyl ester, oxetane ring Increased lipophilicity; slower hydrolysis compared to methyl/ethyl esters.
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid C₇H₁₁NO₅ 189.17 Carbamate-protected amino group, carboxylic acid Polar derivative for ionic interactions; used in prodrug design.
Methyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate C₆H₉BrN₂O₃ 245.06 Brominated dihydroisoxazole ring Introduces halogen for covalent binding; potential kinase inhibitor applications.

Structural and Functional Insights

Oxetane vs. Oxolane Rings
  • The oxetane ring in this compound imposes significant ring strain, which increases polarity and improves aqueous solubility compared to the five-membered oxolane (tetrahydrofuran) analogs . However, oxolane derivatives exhibit lower metabolic clearance due to reduced susceptibility to oxidative enzymes .
Amino Group Modifications
  • Boc Protection: The Boc-protected variant (C₁₁H₁₉NO₅) is preferred in solid-phase peptide synthesis to prevent unwanted side reactions .
  • Carbamate Derivative: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (C₇H₁₁NO₅) introduces a polar carboxylic acid group, enabling salt bridge formation in target proteins .
Ester Substituents
  • Methyl and ethyl esters (e.g., C₆H₁₁NO₃ vs. C₇H₁₃NO₃) offer moderate lipophilicity, while the tert-butyl ester (C₉H₁₇NO₃) enhances membrane permeability due to increased hydrophobicity .
Aromatic vs. Heterocyclic Substituents
  • Aromatic analogs like Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (C₁₀H₁₄ClNO₃) are tailored for CNS targets, leveraging π-π interactions with neurotransmitter receptors . In contrast, brominated dihydroisoxazole derivatives (C₆H₉BrN₂O₃) are designed for covalent inhibition via halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(oxetan-3-yl)acetate
Reactant of Route 2
Methyl 2-amino-2-(oxetan-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.